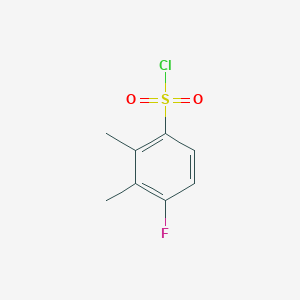

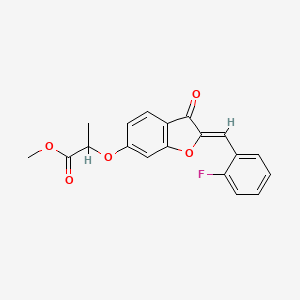

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride (DFSC) is a chemical compound that is widely used in scientific research for its unique properties. It is a sulfonyl chloride derivative that is commonly used as a reagent in organic synthesis, as well as in the development of pharmaceuticals and agrochemicals. DFSC is a highly reactive compound that is known for its ability to modify proteins and peptides, making it an important tool in the field of biochemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Compounds

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride serves as a precursor in synthesizing sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These compounds exhibit unique molecular-electronic structures and kinetics, offering insights into substitution reactions in aqueous solutions and their stereochemical characteristics. The research demonstrates their potential for further chemical modifications and applications in material science (Rublova et al., 2017).

Development of Fluorinated Compounds

The compound has also been involved in studies focusing on the efficient synthesis of fluorinated molecules. Specifically, fluoroalkylsulfonyl chlorides, including variants derived from 2,3-dimethyl-4-fluorobenzenesulfonyl chloride, have been used as sources of fluorinated radicals. These studies showcase the potential of such compounds in creating fluorinated derivatives, which are significant in various fields, including medicinal chemistry and material science (Tang & Dolbier, 2015).

Electrophilic Aromatic Substitution Reactions

Research into the reactivity of 4-fluorobenzenesulfonyl chloride derivatives, including those structurally related to 2,3-dimethyl-4-fluorobenzenesulfonyl chloride, highlights their use in electrophilic aromatic substitution reactions. Such studies contribute to the understanding of the electrostatic activation of SNAr-reactivity by sulfonylonio substituents, providing a pathway to synthesize pharmaceutically relevant substances under mild conditions (Weiss & Pühlhofer, 2001).

Catalysis and Synthesis of Complex Molecules

The compound's derivatives have been utilized in catalytic processes, leading to the discovery of novel synthesis methods for complex molecules. This includes the synthesis of platinum(II) dithiocarbimato complexes, where 4-fluorobenzenesulfonyl derivatives acted as catalysts or reagents in forming complexes with interesting structural and spectroscopic properties (Amim et al., 2008).

Eigenschaften

IUPAC Name |

4-fluoro-2,3-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2S/c1-5-6(2)8(13(9,11)12)4-3-7(5)10/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXZWLCAAPJTSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenyl-5-{1-[2-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2676868.png)

![1-{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride](/img/structure/B2676873.png)

![2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2676874.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2676879.png)

![N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2676881.png)